2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide
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Overview
Description
The compound is a derivative of 2-Phenylquinoline-4-carboxylic acid . Quinoline derivatives have been extensively studied in the development of anticancer drugs . They are known to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Scientific Research Applications
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Antitumor Activity
Phenylquinoline-8-carboxamides have been synthesized and evaluated as antitumor agents. The intercalative binding mode of these compounds is dependent on the presence and position of the phenyl ring. Isomers that intercalate DNA exhibit in vivo antitumor activity, demonstrating the potential of phenylquinoline derivatives as minimal DNA-intercalating antitumor agents with broad-spectrum activity in leukemia and solid-tumor assays (Atwell et al., 1988).
PARP-1 Inhibition for Therapeutic Applications
Quinoline-8-carboxamides have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. These inhibitors have therapeutic potential across a variety of conditions, with some derivatives showing significant inhibition potency (Lord et al., 2009).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion mitigation effects on mild steel in acidic mediums. These compounds act as effective corrosion inhibitors, with their efficiency potentially attributed to the adsorption of inhibitor molecules on the metal surface. This suggests the application of quinoline derivatives in protecting metals from corrosion (Singh et al., 2016).
Antimicrobial Activity
Synthetic efforts have led to the development of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives with notable in vitro antimicrobial activity against a broad spectrum of microorganisms, indicating the potential of quinoline derivatives in the discovery of new antimicrobial agents (Bhatt & Agrawal, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O2/c49-43(37-27-41(31-11-3-1-4-12-31)47-39-17-9-7-15-35(37)39)45-33-23-19-29(20-24-33)30-21-25-34(26-22-30)46-44(50)38-28-42(32-13-5-2-6-14-32)48-40-18-10-8-16-36(38)40/h1-28H,(H,45,49)(H,46,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZODHNPFFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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